3-Isopropyl-2-pentanone

Beschreibung

The exact mass of the compound 3-Isopropyl-2-pentanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Isopropyl-2-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-2-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.

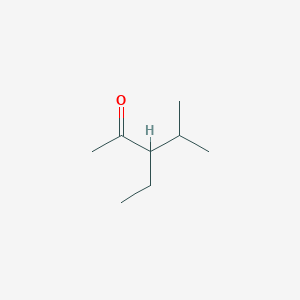

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCSWJHMGRXEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-57-1 | |

| Record name | NSC62036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Technical Guide: Synthesis Pathways for 3-Isopropyl-2-pentanone

The following technical guide details the synthesis of 3-Isopropyl-2-pentanone (IUPAC: 3-ethyl-4-methylpentan-2-one; CAS: 84984-47-4). This molecule presents specific synthetic challenges due to steric crowding at the

Executive Summary & Retrosynthetic Analysis

Target Molecule: 3-Isopropyl-2-pentanone

Molecular Formula:

The Steric Challenge

The synthesis of 3-isopropyl-2-pentanone requires the construction of a ketone with a highly substituted

-

Regioselectivity: Competition between kinetic (methyl) and thermodynamic (methylene) enolization.

-

Elimination vs. Substitution: The use of secondary alkyl halides (like isopropyl bromide) with enolates frequently favors E2 elimination over

substitution. -

Polyalkylation: The difficulty in stopping at mono-alkylation under standard conditions.

To ensure high purity and reproducibility, this guide prioritizes the Nitrile-Grignard Pathway as the primary research-grade protocol, while discussing the Thermodynamic Alkylation of MIBK as a secondary industrial approach.

Primary Pathway: The Nitrile-Grignard Route

Best for: High Purity, Laboratory Scale, Regiocontrol.

This pathway circumvents the ambiguity of ketone enolization by constructing the carbon skeleton on a nitrile precursor. The nitrile anion is less prone to equilibration issues, and the final ketone is revealed via Grignard addition, ensuring the carbonyl is formed exactly where intended.

Reaction Scheme[1]

- -Alkylation: Isovaleronitrile (3-methylbutanenitrile) is alkylated with ethyl bromide to form 2-ethyl-3-methylbutanenitrile.

-

Nucleophilic Addition: The hindered nitrile reacts with Methylmagnesium Bromide (MeMgBr).

-

Hydrolysis: The intermediate metallo-imine is hydrolyzed to yield the target ketone.

Pathway Visualization

Figure 1: Step-by-step logic flow for the Nitrile-Grignard synthesis pathway.[1]

Detailed Protocol

Step 1: Synthesis of 2-Ethyl-3-methylbutanenitrile

Rationale: We start with Isovaleronitrile because alkylating with a primary halide (Ethyl Bromide) is kinetically superior to starting with Butyronitrile and attempting to add a bulky Isopropyl group.

Reagents:

-

Isovaleronitrile (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq) or NaH (1.2 eq)

-

Ethyl Bromide (1.2 eq)

-

Solvent: Anhydrous THF

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and maintain under Nitrogen/Argon.

-

Deprotonation: Charge flask with anhydrous THF and LDA (freshly prepared or commercial). Cool to -78°C.[2]

-

Addition: Add Isovaleronitrile dropwise over 20 minutes. Stir for 45 minutes at -78°C to ensure complete formation of the lithio-nitrile species.

-

Alkylation: Add Ethyl Bromide dropwise. The primary halide reacts rapidly.

-

Warm-up: Allow the solution to slowly warm to room temperature over 2 hours.

-

Quench & Workup: Quench with saturated

. Extract with diethyl ether ( -

Purification: Distill the crude nitrile (b.p. approx 145-150°C) to obtain pure intermediate.

Step 2: Grignard Addition to Ketone

Rationale: Nitriles are excellent precursors for ketones. The reaction stops at the imine salt stage (

Reagents:

-

2-Ethyl-3-methylbutanenitrile (from Step 1)

-

Methylmagnesium Bromide (3.0M in ether, 1.2 eq)

-

Solvent: Diethyl Ether or THF

Procedure:

-

Setup: Charge a dried flask with the nitrile dissolved in anhydrous ether.

-

Grignard Addition: Add MeMgBr dropwise at 0°C. The reaction is exothermic.

-

Reflux: After addition, reflux the mixture for 4-6 hours to drive the addition to the sterically hindered nitrile carbon.

-

Hydrolysis (Critical): Cool to 0°C. Pour the reaction mixture into a slurry of crushed ice and 6M HCl. Note: Strong acid is required to hydrolyze the sterically hindered imine salt.

-

Reflux Hydrolysis: Stir the biphasic mixture vigorously, potentially heating to mild reflux for 1 hour to ensure full conversion of imine to ketone.

-

Isolation: Separate layers. Extract aqueous layer with ether. Wash combined organics with

and brine. -

Final Purification: Fractional distillation.

Secondary Pathway: Thermodynamic Alkylation of MIBK

Best for: Scale-up, Industrial applications where separation towers are available.

This route utilizes 4-methyl-2-pentanone (Methyl Isobutyl Ketone - MIBK) as the starting material. The challenge is directing alkylation to the hindered

Mechanistic Logic[1]

-

Kinetic Control (LDA, -78°C): Removes the proton from the less hindered methyl group (C1). Result + EtBr

6-methyl-2-heptanone (Undesired). -

Thermodynamic Control (NaOEt, Reflux): Establishes an equilibrium between enolates. The more substituted enolate (C3) is thermodynamically more stable (Zaitsev-like stability). However, the steric bulk of the adjacent isopropyl group destabilizes this enolate relative to a typical methylene enolate.

To succeed, this route requires high temperatures and thermodynamic equilibration to favor substitution at the internal position.

Pathway Visualization

Figure 2: Regioselectivity challenges in the direct alkylation of MIBK.

Protocol Modifications for Success

To maximize the yield of the thermodynamic product:

-

Base Selection: Use Potassium tert-butoxide (

-BuOK) in -

Phase Transfer Catalysis (PTC): Utilizing 50% NaOH with a quaternary ammonium salt (e.g., Tetrabutylammonium bromide) can sometimes improve alkylation at the more substituted position by creating a "naked" enolate, though steric hindrance remains a massive barrier.

Recommendation: Due to the difficulty in separating the isomers (boiling points are close) and the poor regioselectivity caused by the steric bulk of the isopropyl group, this route is not recommended for pharmaceutical-grade synthesis unless rigorous distillation columns are available.

Analytical Data & Validation

Upon synthesis, the product must be validated against the following physicochemical properties.

| Property | Value | Notes |

| IUPAC Name | 3-ethyl-4-methylpentan-2-one | Preferred IUPAC nomenclature |

| Molecular Weight | 128.21 g/mol | |

| Boiling Point | ~148-152°C | Estimated based on isomers |

| Density | ~0.82 g/mL | |

| Appearance | Colorless Liquid | Fruity/Ethereal odor |

Spectroscopic Signature (Predicted)[5]

-

IR: Strong C=O stretch at ~1710 cm⁻¹ (saturated ketone). Absence of O-H or C=N stretches.

-

1H NMR (

):-

2.1 ppm (s, 3H,

-

2.3-2.5 ppm (m, 1H,

- 0.9 ppm (d/t, overlapping methyl signals from Ethyl and Isopropyl groups).

-

Key diagnostic: The integration of the singlet methyl ketone vs the complex multiplet region.

-

2.1 ppm (s, 3H,

References

-

Vanderbilt University. (n.d.). Enolate Regiochemistry – Deprotonation of Unsymmetrical Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2022). The Acetoacetic Ester Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropyl-2-pentanone Compound Summary. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2018). Ketone α-alkylation at the more-hindered site. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Isopropyl-2-pentanone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Isopropyl-2-pentanone, a branched aliphatic ketone of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, potential applications, analytical techniques, and essential safety and handling protocols.

Chemical Identity and Nomenclature

3-Isopropyl-2-pentanone is a chiral ketone characterized by a pentanone backbone with an isopropyl substituent at the third carbon. This seemingly simple structure gives rise to interesting steric and electronic properties that are valuable in various chemical contexts.

CAS Numbers

The compound is registered under two primary CAS numbers:

-

71172-57-1 : This is the more commonly cited CAS number in chemical databases.[1][2]

-

84984-47-4 : An alternative CAS number also associated with this compound.[3]

Synonyms

For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms for this compound[3][4]:

-

3-ethyl-4-methylpentan-2-one

-

3-ethyl-4-methyl-2-pentanone

-

NSC62036

-

AKOS012210320

The IUPAC name for this compound is 3-ethyl-4-methylpentan-2-one .[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Isopropyl-2-pentanone is fundamental for its application in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [4] |

| Appearance | Colorless liquid (presumed based on similar ketones) | |

| Boiling Point | 427 K (154 °C) | [1] |

| Computed XLogP3 | 2.1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 128.120115130 Da | [4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

Synthesis of 3-Isopropyl-2-pentanone

The synthesis of sterically hindered ketones like 3-Isopropyl-2-pentanone often requires strategic approaches to overcome the steric hindrance around the carbonyl group. A plausible and commonly employed method for the synthesis of such ketones is the Grignard reaction.

Conceptual Synthesis Pathway: A Grignard-based Approach

A logical synthetic route involves the reaction of an appropriate Grignard reagent with an acyl chloride or an ester. For 3-Isopropyl-2-pentanone, the reaction of sec-butylmagnesium bromide with acetyl chloride presents a direct and efficient pathway.

Caption: Grignard synthesis of 3-Isopropyl-2-pentanone.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established Grignard reaction methodologies and should be adapted and optimized for specific laboratory conditions.

Materials:

-

sec-Butyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

-

Magnesium turnings are placed in the flask.

-

A solution of sec-butyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Once the reaction starts, the remaining sec-butyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, sec-butylmagnesium bromide.

-

-

Reaction with Acetyl Chloride:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of acetyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation to yield pure 3-Isopropyl-2-pentanone.

-

Applications in Drug Discovery and Development

While specific applications of 3-Isopropyl-2-pentanone in marketed drugs are not widely documented, the structural motif of a sterically hindered ketone is of significant interest in medicinal chemistry.

Role of Sterically Hindered Ketones in Drug Design

Sterically hindered ketones can play several crucial roles in the design of novel therapeutic agents[5]:

-

Metabolic Stability: The bulky isopropyl group adjacent to the carbonyl can shield it from enzymatic reduction, thereby increasing the metabolic stability and in vivo half-life of a drug molecule.

-

Receptor Selectivity: The defined three-dimensional structure of a sterically hindered ketone can lead to higher selectivity for a specific receptor or enzyme binding pocket, reducing off-target effects.[6]

-

Modulation of Physicochemical Properties: The incorporation of such a group can fine-tune properties like lipophilicity (LogP), which is critical for absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate.

Caption: The role of sterically hindered ketones in drug design.

Potential as a Synthetic Intermediate

3-Isopropyl-2-pentanone can serve as a versatile intermediate in the synthesis of more complex molecules. The carbonyl group can be a handle for various transformations, including but not limited to:

-

Reductive amination to introduce chiral amine functionalities.

-

Wittig reactions to form substituted alkenes.

-

Aldol condensations to build larger carbon skeletons.

Analytical Methodologies

The characterization and quantification of 3-Isopropyl-2-pentanone require reliable analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS provides identification based on the mass-to-charge ratio of the fragmented ions.

Hypothetical GC-MS Protocol:

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating non-polar to moderately polar compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

Sample Preparation: The sample can be dissolved in a suitable volatile solvent like dichloromethane or hexane before injection. For trace analysis in complex matrices, headspace GC-MS can be employed to selectively analyze the volatile components.[7]

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-Isopropyl-2-pentanone will show a characteristic strong absorption band for the C=O stretching vibration of a ketone, typically in the range of 1705-1725 cm⁻¹.[4][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. One would expect to see signals corresponding to the methyl protons of the acetyl group, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, all with characteristic chemical shifts and splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield (typically >200 ppm).[4]

-

Safety and Handling

Hazard Identification

-

Flammability: Aliphatic ketones are generally flammable liquids. Keep away from heat, sparks, and open flames.[11]

-

Inhalation: Vapors may cause respiratory tract irritation, dizziness, and drowsiness.[11]

-

Skin and Eye Contact: May cause skin and eye irritation upon contact.[11]

-

Ingestion: May be harmful if swallowed.[11]

Recommended Handling Procedures

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Caption: Key safety considerations for handling 3-Isopropyl-2-pentanone.

Conclusion

3-Isopropyl-2-pentanone, with its characteristic branched structure, presents a molecule of interest for synthetic and medicinal chemists. Its synthesis, while requiring careful execution, is achievable through established organometallic routes. The steric hindrance it possesses can be advantageously exploited in drug design to enhance metabolic stability and receptor selectivity. A comprehensive understanding of its properties, analytical methods, and safety precautions is essential for its effective and safe utilization in a research and development setting.

References

-

Organic Syntheses Procedure. (n.d.). ethyl 4-methylbenzoate. Retrieved February 4, 2026, from [Link].

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved February 4, 2026, from [Link].

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 4, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). 3-ethyl-4-methyl-2-pentanone. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). 3-Isopropyl-2-pentanone. In PubChem Compound Database. Retrieved February 4, 2026, from [Link].

-

PENTA s.r.o. (2025, July 8). 4-Methyl-2-pentanone - SAFETY DATA SHEET. Retrieved February 4, 2026, from [Link].

- Al-Asmari, A. K., et al. (2016). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Molecules, 21(11), 1479.

-

American Chemical Society. (2022, May 17). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Retrieved February 4, 2026, from [Link].

-

Chemical Safety Facts. (n.d.). Ketones. Retrieved February 4, 2026, from [Link].

-

MDPI. (2023, May 24). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. Retrieved February 4, 2026, from [Link].

-

Stereoelectronics. (2021, March 12). Drug design principles. Retrieved February 4, 2026, from [Link].

-

Chegg. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation? methyl isobutyrate (CH_3)_2CHCO_2CH_3 to 3-ethyl-2-methylpentan-3-ol. Retrieved February 4, 2026, from [Link].

-

MDPI. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Retrieved February 4, 2026, from [Link].

-

Finar Limited. (2010, June 10). Material Safety Data Sheet 4-Methylpentan-2-one MSDS. Retrieved February 4, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). 2-Pentanone. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link].

-

ResearchGate. (2010, August). Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one by Novel Palladium(II)-Catalyzed Cyclization and Ring-Closing Metathesis. Retrieved February 4, 2026, from [Link].

-

Publisso. (2020, September 29). Gas-chromatographic headspace analysis. Retrieved February 4, 2026, from [Link].

-

Automated Topology Builder. (n.d.). (3R)-3-Methyl-2-pentanone. Retrieved February 4, 2026, from [Link].

-

Wikipedia. (n.d.). Piperidine. Retrieved February 4, 2026, from [Link].

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved February 4, 2026, from [Link].

-

ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. Retrieved February 4, 2026, from [Link].

-

Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved February 4, 2026, from [Link].

-

FooDB. (2010, April 8). Showing Compound 2-Methylpentan-3-one (FDB007633). Retrieved February 4, 2026, from [Link].

-

ResearchGate. (n.d.). Chromatograms of 2-propanone (2-Pro), 2-butanone (2-But), 2-pentanone.... Retrieved February 4, 2026, from [Link].

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved February 4, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). 3-Pentanone, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link].

Sources

- 1. 3-ethyl-4-methyl-2-pentanone [webbook.nist.gov]

- 2. (3S)-3-Ethyl-4-methylpentan-2-one | C8H16O | CID 13262566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 3-Isopropyl-2-pentanone | C8H16O | CID 247463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wpage.unina.it [wpage.unina.it]

- 7. series.publisso.de [series.publisso.de]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. agilent.com [agilent.com]

- 11. uwaterloo.ca [uwaterloo.ca]

Beyond the Trivial: Structural Determination and Synthesis of 3-Ethyl-4-methylpentan-2-one

Nomenclature & Structural Analysis: The IUPAC Directive

In the field of organic chemistry, trivial names often persist due to historical inertia, yet they frequently obscure the true structural connectivity required for precise database indexing and patent filing. The compound historically referred to as 3-Isopropyl-2-pentanone represents a classic case of nomenclature ambiguity where the application of strict IUPAC rules forces a re-evaluation of the parent chain.

The "Longest Chain" Paradox

To determine the Preferred IUPAC Name (PIN), one must rigorously apply the rules regarding chain length and substituent maximization (IUPAC Blue Book P-44.4.1).

-

Input Structure: A pentan-2-one backbone with an isopropyl group at position 3.[1][2][3]

-

Connectivity:

-

-

Path A (Trivial Interpretation):

-

Path B (Systematic Interpretation):

The Deciding Rule

When two choices for the principal chain have the same length (5 carbons), IUPAC dictates choosing the chain that carries the maximum number of substituents cited as prefixes.

-

Path A: 1 Substituent.

-

Path B: 2 Substituents (Ethyl, Methyl).[7]

Figure 1: Logical decision tree for determining the Preferred IUPAC Name based on substituent maximization rules.

Synthetic Methodology: The Acetoacetic Ester Route

While direct alkylation of ketones (e.g., 4-methyl-2-pentanone) is theoretically possible, it often suffers from poly-alkylation and regioselectivity issues (kinetic vs. thermodynamic enolates). For high-purity applications required in drug development, the Acetoacetic Ester Synthesis provides a self-validating, stepwise protocol that ensures the correct placement of substituents.

Retrosynthetic Analysis

To synthesize 3-ethyl-4-methylpentan-2-one (

-

Target: Methyl ketone with alpha-substitution.

-

Precursor: Ethyl acetoacetate (EAA).

-

Alkylation 1: Introduction of the Isopropyl group (Sterically demanding).

-

Alkylation 2: Introduction of the Ethyl group.

-

Termination: Hydrolysis and Decarboxylation.

Experimental Protocol

Note: The order of alkylation is critical. The sterically larger group (Isopropyl) should generally be introduced first, or used on a specific substrate where elimination is minimized, though secondary halides like isopropyl bromide are prone to E2 elimination. A modified procedure using phase-transfer catalysis or specific counter-ions is recommended.

Step 1: Mono-alkylation (Isopropyl)

-

Reagents: Ethyl acetoacetate (1.0 eq), Sodium Ethoxide (1.1 eq), Isopropyl Iodide (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Generate the sodium enolate of EAA by adding it to NaOEt/EtOH at 0°C.

-

Add Isopropyl Iodide dropwise.

-

Reflux for 6-12 hours.

-

Checkpoint: Monitor via TLC/GC for disappearance of EAA.

-

Isolate Ethyl 2-isopropylacetoacetate.

-

Step 2: Second Alkylation (Ethyl)

-

Reagents: Product from Step 1, Potassium tert-butoxide (KOtBu) (1.1 eq), Ethyl Iodide (1.1 eq), THF.

-

Rationale: Use a stronger, bulkier base (KOtBu) to ensure deprotonation at the now-hindered alpha position without nucleophilic attack on the ester.

-

Procedure:

-

Dissolve mono-alkylated ester in dry THF.

-

Add KOtBu at -78°C (Kinetic control not strictly necessary here as there is only one acidic proton, but low temp prevents side reactions).

-

Add Ethyl Iodide. Warm to room temperature.

-

Isolate Ethyl 2-ethyl-2-isopropylacetoacetate.

-

Step 3: Decarboxylation

-

Reagents: 10% NaOH (aq), followed by dilute H2SO4.

-

Procedure:

-

Saponify the ester with NaOH at reflux (forms the carboxylate salt).

-

Acidify with H2SO4 and heat. The

-keto acid intermediate is unstable and spontaneously decarboxylates ( -

Extract the resulting oil (3-Ethyl-4-methylpentan-2-one).

-

Reaction Scheme Visualization

Figure 2: Stepwise Acetoacetic Ester synthesis route to the target ketone.[8]

Physical & Analytical Characterization

For researchers validating the synthesized compound, the following physicochemical profile serves as the standard reference.

Predicted Spectral Data

| Technique | Feature | Diagnostic Signal | Causality |

| IR Spectroscopy | Carbonyl Stretch | ~1715 cm⁻¹ | Typical acyclic ketone C=O stretch. |

| 1H NMR | Methyl Ketone | Singlet, ~2.1 ppm (3H) | The terminal |

| 1H NMR | Methine (Alpha) | Multiplet, ~2.4 ppm (1H) | The chiral center at C3 coupled to Et and iPr. |

| 1H NMR | Isopropyl Methyls | Doublet, ~0.9 ppm (6H) | Diastereotopic methyls split by the methine. |

| MS (EI) | McLafferty Rearr. | m/z = 58 or 72 | Fragmentation patterns characteristic of ketones. |

Key Physical Properties

-

Molecular Formula:

[1][2][3][9] -

Molecular Weight: 128.21 g/mol [2]

-

Boiling Point: Predicted ~160-165°C (Based on isomeric octanones).

-

Solubility: Immiscible with water; miscible with EtOH, Et2O, THF.

Pharmaceutical & Industrial Relevance

Solvent Applications

Like its isomer Methyl Isobutyl Ketone (MIBK), 3-Ethyl-4-methylpentan-2-one possesses excellent solvating power for resins and gums. However, its increased steric bulk at the alpha position makes it less reactive toward nucleophiles, potentially offering a more inert solvent medium for sensitive organometallic reactions.

Intermediate Utility

The compound serves as a valuable scaffold for the synthesis of:

-

Hindered Alcohols: Via Grignard addition, creating tertiary alcohols with significant steric protection.

-

Fragrance Compounds: Branched ketones often exhibit unique olfactory profiles (fruity/woody notes).

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

-

PubChem. (n.d.).[2][6] Compound Summary: 3-Ethyl-4-methylpentan-2-one (CID 247463).[1][2] National Center for Biotechnology Information. [2]

-

Smith, M. B. (2020).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[6] Wiley-Interscience. (Reference for Acetoacetic Ester Synthesis mechanisms).

-

NIST. (2023). Mass Spectral Library for Isomeric Octanones. National Institute of Standards and Technology.[4][10]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-Isopropyl-2-pentanone | C8H16O | CID 247463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-3-Ethyl-4-methylpentan-2-one | C8H16O | CID 25021812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methyl-2-butanone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. 3-Methyl-2-butanone - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. 3-Ethyl-4-methyl-3-penten-2-one | C8H14O | CID 31114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abacus.bates.edu [abacus.bates.edu]

- 8. homework.study.com [homework.study.com]

- 9. 3-ethyl-4-methyl-2-pentanone [webbook.nist.gov]

- 10. 2-Butanone, 3-methyl- [webbook.nist.gov]

Application Note: 3-Isopropyl-2-pentanone as a Sterically Demanding Scaffold in Asymmetric Synthesis

[1]

Executive Summary

3-Isopropyl-2-pentanone (CAS: 84984-47-4), also known as 3-ethyl-4-methylpentan-2-one, represents a class of sterically congested ketones essential for evaluating regio- and stereoselectivity in modern organic synthesis.[1][2][3] Unlike simple aliphatic ketones, the presence of a bulky isopropyl group adjacent to the carbonyl center (C3 position) introduces significant steric strain and chirality.

This Application Note details the utility of 3-Isopropyl-2-pentanone as a starting material for chiral alcohol synthesis and a model substrate for kinetic vs. thermodynamic enolization .[1] We provide a validated protocol for its diastereoselective reduction, a critical workflow in the development of polyketide-based pharmaceuticals and fragrance ingredients.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The utility of 3-Isopropyl-2-pentanone stems from its specific structural architecture: a chiral center at C3 flanked by a methyl ketone (C2) and two alkyl branches (ethyl and isopropyl).[1] This creates a "steric wall" that directs nucleophilic attack.

Table 1: Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 3-Ethyl-4-methylpentan-2-one | Preferred nomenclature for precision.[1] |

| CAS Number | 84984-47-4 | Verified Identifier [1].[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 g/mol | |

| Boiling Point | ~158–160 °C | Estimated based on structural homologs (e.g., 3-heptanone). |

| Chirality | Racemic (C3) | Commercially supplied as a racemate. |

| Solubility | DCM, THF, Et₂O, Toluene | Miscible with standard organic solvents. |

Core Application: Diastereoselective Reduction

The primary synthetic value of 3-Isopropyl-2-pentanone lies in its reduction to 3-isopropyl-2-pentanol .[1] Because the starting material is chiral at C3 (racemic), reduction of the C2 carbonyl creates a second stereocenter, resulting in two possible diastereomers: syn and anti.

Mechanism: Steric Control (Felkin-Anh Model)

The outcome of the reduction is dictated by the Felkin-Anh model , where the nucleophile attacks the carbonyl group from the trajectory that minimizes steric clash with the bulky C3 substituents.[1]

-

Bulky Reducing Agents (e.g., L-Selectride): Amplify steric interactions, enhancing diastereoselectivity.

-

Chelating Agents (e.g., Zn(BH₄)₂): Can reverse selectivity by locking the conformation via the oxygen atom.

Visualization: Reaction Pathway

The following diagram illustrates the divergent pathways for reduction and enolization.

Figure 1: Reaction divergence based on reagent choice. The bulky isopropyl group at C3 strongly favors kinetic enolization at C1 and dictates diastereoselectivity during reduction.[1]

Experimental Protocol: Diastereoselective Reduction

Objective: Synthesize syn-3-isopropyl-2-pentanol with high diastereomeric excess (de) using a sterically demanding hydride source.

Reagents & Equipment[1][14]

-

Substrate: 3-Isopropyl-2-pentanone (1.0 eq, 5 mmol)

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: 30% Hydrogen Peroxide (H₂O₂), 3M NaOH.

-

Apparatus: Flame-dried 50 mL round-bottom flask, nitrogen atmosphere, cryocooler (-78 °C).

Step-by-Step Methodology

-

Setup (Inert Atmosphere):

-

Flame-dry the glassware and flush with nitrogen.[1]

-

Charge the flask with 3-Isopropyl-2-pentanone (641 mg, 5 mmol) and anhydrous THF (15 mL).

-

Cool the solution to -78 °C (dry ice/acetone bath). Critical: Low temperature maximizes conformational rigidity for higher selectivity.

-

-

Hydride Addition:

-

Add L-Selectride (6.0 mL, 6 mmol) dropwise via syringe over 10 minutes.[1]

-

Observation: No gas evolution should occur. The bulky hydride attacks from the less hindered face (anti to the isopropyl group), leading to the syn isomer (relative stereochemistry).

-

-

Reaction Monitoring:

-

Stir at -78 °C for 2 hours.

-

Monitor by TLC (10% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear; alcohol spot forms (Rf ~0.3).

-

-

Oxidative Workup (Boron Removal):

-

Caution: Organoboranes are formed intermediates.

-

Remove the cooling bath and warm to 0 °C.

-

Slowly add water (2 mL) to quench excess hydride.

-

Add 3M NaOH (3 mL), followed immediately by 30% H₂O₂ (3 mL) dropwise. Exothermic reaction—maintain cooling.[1]

-

Stir for 30 minutes at room temperature.

-

-

Isolation:

-

Extract with Diethyl Ether (3 x 20 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 5-15% EtOAc in Hexanes).

-

Expected Results

-

Yield: >85%

-

Diastereomeric Ratio (dr): Typically >95:5 (syn:anti) due to the reinforcing steric bulk of the isopropyl group and the Selectride reagent.

Strategic Insights for Drug Development

Regioselective Enolization

Researchers modifying this scaffold for drug intermediates often attempt alpha-alkylation.[1]

-

Insight: Deprotonation at C3 (thermodynamic) is extremely sluggish due to the isopropyl group.

-

Recommendation: Target C1 (kinetic) functionalization using LDA at -78 °C. If C3 functionalization is required, consider indirect methods (e.g., Claisen rearrangement) rather than direct alkylation.

Metabolic Stability

The isopropyl group at C3 provides a "metabolic shield," protecting the adjacent carbonyl/alcohol from enzymatic attack. This motif is valuable in designing inhibitors where extended half-life is desired [2].[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 247463, 3-Isopropyl-2-pentanone.[1] Retrieved from [Link]

-

Syracuse University (2016). Gas Phase Oxidation of Levulinic Acid... (Steric Effects in Ketone Oxidation). Surface at Syracuse University. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-Isopropyl-2-pentanone | C8H16O | CID 247463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ISOPROPYL-2-PENTANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2 pentanon | Sigma-Aldrich [sigmaaldrich.com]

- 6. 373559 | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Pentanon | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Technical Evaluation of 3-Isopropyl-2-pentanone in Fragrance Formulation

This Application Note is structured as a high-level technical guide for R&D professionals evaluating 3-Isopropyl-2-pentanone (CAS: 84984-47-4 / 71172-57-1) as a novel fragrance ingredient. Given its status as a non-commodity, "research-grade" molecule, this guide focuses on characterization, formulation potential, and stability validation .

Executive Summary

3-Isopropyl-2-pentanone (IUPAC: 3-ethyl-4-methylpentan-2-one) represents a class of branched C8 ketones characterized by high diffusivity and steric bulk. While standard linear ketones (e.g., 2-pentanone) are limited by high volatility and solvent-like odors, the introduction of the isopropyl group at the

This guide outlines the protocols for evaluating this molecule as a high-impact top-note booster , specifically for lifting fruity-herbal accords and adding diffusive power to woody bases.

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | 3-Isopropyl-2-pentanone (3-ethyl-4-methylpentan-2-one) |

| CAS Number | 84984-47-4 (Primary), 71172-57-1 |

| Molecular Formula | |

| Molecular Weight | 128.21 g/mol |

| Predicted LogP | ~2.3 – 2.6 (Hydrophobic, suitable for substantivity) |

| Vapor Pressure | Est. 3–5 mmHg @ 25°C (High volatility) |

| Odor Category | Predicted:[1][2] Ethereal, Diffusive, Fruity-Minty, Herbal, Woody nuances |

Mechanism of Action & Olfactory Theory

Steric Influence on volatility

The isopropyl group at position 3 creates significant steric hindrance around the carbonyl carbon. This structural feature serves two functions in fragrance applications:

-

Metabolic Stability: Reduces susceptibility to rapid enzymatic reduction (compared to linear ketones), potentially prolonging the scent perception on skin.

-

Volatility Modulation: While the molecular weight (128.21 g/mol ) suggests a top note, the branched structure disrupts intermolecular stacking, increasing diffusivity ("bloom") while maintaining a slightly lower evaporation rate than its linear isomer, 2-octanone.

Structure-Activity Relationship (SAR)

Branched ketones in the C8–C10 range often exhibit a "camphoraceous" or "minty" lift overlaid on a fruity core.

-

Linear analog (2-pentanone): Solvent-like, ethereal, fleeting.

-

Branched analog (3-Isopropyl-2-pentanone): The bulkier substituent typically shifts the profile toward herbal/berry (reminiscent of blackcurrant leaf or mint) and adds volume to woody accords.

Experimental Protocols

Protocol A: Olfactory Characterization (GC-O & Blotter)

Objective: To define the precise sensory descriptor and odor threshold of the material.*[1]

Materials:

-

3-Isopropyl-2-pentanone (>98% purity).[3]

-

Solvent: Dipropylene Glycol (DPG) or Triethyl Citrate (TEC).

-

Odorless smelling strips.

Workflow:

-

Dilution Series: Prepare 10%, 1%, and 0.1% (w/w) solutions in DPG.

-

Evaporation Curve: Dip strips in each solution. Evaluate at T=0, T=15 min, T=1 hr, T=4 hrs.

-

Panel Evaluation: A trained panel (n=5) records descriptors using a standardized lexicon (Green, Fruity, Woody, Ethereal, Minty).

Evaluation Logic:

-

If T=0 is solvent-like but T=15 is fruity: The material requires a "maturation" period in the air or acts as a modifier.

-

If perceptible at T=4 hrs: It qualifies as a Top-to-Middle note.

Protocol B: Stability Stress Testing

Objective: To validate the stability of the ketone moiety against oxidation and Schiff base formation.*[1]

Matrix Preparation:

-

Acidic Media: Citric acid buffer (pH 3.5) – simulates fruit accords.

-

Alkaline Media: Soap base (pH 9.5) – simulates functional perfumery.

-

UV Exposure: Xenon arc lamp (24 hrs).

Procedure:

-

Dose 0.5% 3-Isopropyl-2-pentanone into each matrix.

-

Incubate at 45°C for 4 weeks (accelerated aging).

-

Analyze via GC-MS for degradation products (e.g., carboxylic acids via oxidation).

Self-Validating Check:

-

Control: Store identical samples at 4°C in dark.

-

Pass Criteria: <5% degradation relative to control.

-

Failure Mode: Discoloration in alkaline media suggests aldol condensation or reaction with nitrogenous traces (though less likely for ketones than aldehydes).

Application Guidelines & Accords

Recommended Usage Levels

-

Fine Fragrance: 0.1% – 2.0%[1]

-

Effect: Adds "lift" and "sparkle" to citrus and fougère types.

-

-

Functional Products (Shampoos/Soaps): 0.5% – 5.0%[1]

-

Effect: Enhances freshness and masks base odors.

-

Accord Demonstration: "Electric Berry" Top Note

This protocol demonstrates how 3-Isopropyl-2-pentanone modernizes a standard berry accord.

| Ingredient | Role | Control (Parts) | Test (Parts) |

| Ethyl Maltol | Sweetener | 10 | 10 |

| Raspberry Ketone | Fruity Body | 20 | 20 |

| Ionone Beta | Floral/Woody | 15 | 15 |

| 3-Isopropyl-2-pentanone | Diffusive Booster | 0 | 5 |

| DPG (Solvent) | Diluent | q.s. 100 | q.s. 100 |

Observation: The Test batch should exhibit a sharper, more "natural" green attack, reducing the cloying sweetness of the Ethyl Maltol/Raspberry Ketone pair.

Visualization: Evaluation Workflow

The following diagram illustrates the decision logic for incorporating this novel material into a library.

Caption: Workflow for the qualification of 3-Isopropyl-2-pentanone from raw material to palette inclusion.

Regulatory & Safety Considerations

-

IFRA Status: Not currently restricted, but must be treated as a Novel Chemical Entity (NCE) .

-

Sensitization: Ketones are generally less sensitizing than aldehydes, but the branched structure requires specific testing (HRIPT) to rule out protein binding.

-

REACH: Ensure tonnage reporting if scaling up synthesis.

-

Handling: Flammable liquid (Flash point est. ~30-40°C). Use spark-proof equipment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 247463, 3-ethyl-4-methylpentan-2-one. Retrieved from [Link]

-

The Good Scents Company (2025). Fragrance Material Review: Ketones. (General reference for ketone safety/application). Retrieved from [Link]

- Sell, C. S. (2006).The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Reference for SAR of branched ketones).

Sources

Application Notes and Protocols for Kinematic Studies of 3-Isopropyl-2-pentanone Reactions

Introduction: The Critical Role of Kinematics in Understanding Sterically Hindered Ketone Reactivity

In the landscape of pharmaceutical development and organic synthesis, a deep understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, scalability, and the rational design of novel chemical entities.[1][2][3] Sterically hindered ketones, such as 3-isopropyl-2-pentanone, present unique challenges and opportunities in synthesis. The bulky isopropyl group adjacent to the carbonyl profoundly influences the rates and pathways of reactions, particularly those involving the α-carbons.[4][5] Kinematic studies provide the essential quantitative data to unravel these steric effects, enabling chemists to control reaction outcomes, favor desired products, and develop robust and efficient synthetic methodologies.[6] This guide offers a comprehensive overview of the principles and practical protocols for conducting kinematic studies on 3-isopropyl-2-pentanone, with a focus on enolate formation and subsequent reactions, which are fundamental to many carbon-carbon bond-forming strategies.

I. Mechanistic Landscape: Kinetic vs. Thermodynamic Enolate Formation

A pivotal concept in the reactivity of unsymmetrical ketones like 3-isopropyl-2-pentanone is the regioselective formation of enolates.[7] The presence of two distinct α-carbons (the methyl group at C1 and the methine group at C3) allows for the formation of two different enolates: the kinetic enolate and the thermodynamic enolate.

-

Kinetic Enolate: Formed by the deprotonation of the less sterically hindered α-proton (from the methyl group). This pathway has a lower activation energy and is favored under conditions of low temperature with a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA).

-

Thermodynamic Enolate: Formed by the deprotonation of the more sterically hindered but more substituted α-proton (from the methine group). This enolate is thermodynamically more stable due to the greater substitution of the double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and a smaller, strong base.

The choice of reaction conditions directly dictates which enolate is preferentially formed, and thus, the final product of a subsequent reaction. Kinematic studies are indispensable for quantifying the rates of formation of each enolate and for determining the conditions that maximize the selectivity for the desired product.

Caption: Reaction pathways for 3-isopropyl-2-pentanone.

II. Experimental Design and Protocols

The successful execution of kinematic studies hinges on meticulous experimental design and the selection of appropriate analytical techniques to monitor the reaction progress.

A. General Considerations for Kinematic Studies

-

Temperature Control: Reaction rates are highly sensitive to temperature. The use of a cryostat or a well-calibrated temperature-controlled reaction block is crucial for maintaining a constant and accurate temperature throughout the experiment.

-

Inert Atmosphere: Enolates are strong bases and are sensitive to air and moisture. All reactions should be conducted under an inert atmosphere of nitrogen or argon. Glassware should be oven-dried, and solvents should be anhydrous.

-

Reagent Purity: The purity of reagents, especially the base and the ketone, is paramount. Impurities can act as catalysts or inhibitors, leading to erroneous kinetic data.

-

Mixing: For fast reactions, efficient mixing is critical to ensure that the reaction starts uniformly. For very fast reactions, a stopped-flow apparatus may be necessary.[8][9][10]

B. Protocol for Monitoring Enolate Formation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for in situ monitoring of reactions where the reactants, intermediates, and products have distinct and well-resolved signals.[11][12][13]

Objective: To determine the rate of formation of the kinetic and thermodynamic enolates of 3-isopropyl-2-pentanone upon addition of a base.

Materials:

-

3-Isopropyl-2-pentanone (highly pure)

-

Anhydrous deuterated tetrahydrofuran (THF-d8)

-

Lithium diisopropylamide (LDA) solution in THF (freshly prepared and titrated)

-

NMR tubes with septa

-

Dry syringes and needles

-

Low-temperature NMR spectrometer

Procedure:

-

Sample Preparation:

-

In a nitrogen-filled glovebox, prepare a stock solution of 3-isopropyl-2-pentanone in THF-d8 of a known concentration (e.g., 0.1 M).

-

Transfer a precise volume (e.g., 0.5 mL) of the ketone solution to a pre-dried NMR tube and seal with a septum.

-

-

NMR Spectrometer Setup:

-

Equilibrate the NMR probe to the desired low temperature (e.g., -78 °C).

-

Acquire a reference ¹H NMR spectrum of the starting material.

-

-

Reaction Initiation and Monitoring:

-

At time t=0, rapidly inject a stoichiometric amount of the pre-cooled LDA solution into the NMR tube using a dry, cold syringe.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time resolution will depend on the reaction rate.

-

-

Data Analysis:

-

Integrate the characteristic signals of the starting ketone and the newly appearing signals of the kinetic and thermodynamic enolates in each spectrum.

-

Plot the concentration of the ketone and each enolate as a function of time.

-

From these plots, determine the initial rates of formation for each enolate. The rate constants can be calculated by fitting the data to the appropriate rate laws.

-

Causality Behind Experimental Choices:

-

THF-d8: A common aprotic and anhydrous solvent for enolate chemistry that is compatible with NMR spectroscopy.

-

-78 °C: This low temperature is crucial for trapping the kinetically favored enolate and preventing equilibration to the thermodynamic enolate.

-

LDA: A strong, bulky base that favors the formation of the kinetic enolate by abstracting the less sterically hindered proton.

C. Protocol for a Quench-GC/MS Kinetic Study

For reactions that are not amenable to in situ monitoring or when a wider range of reaction conditions are being explored, a quench method followed by GC or GC/MS analysis is suitable.[14][15][16]

Objective: To determine the rate of an alkylation reaction of the kinetic enolate of 3-isopropyl-2-pentanone.

Materials:

-

3-Isopropyl-2-pentanone

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF

-

Alkylating agent (e.g., methyl iodide)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Internal standard (e.g., undecane)

-

Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS)

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-isopropyl-2-pentanone in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of LDA solution and stir for a predetermined time (e.g., 30 minutes) to ensure complete formation of the kinetic enolate.

-

-

Kinetic Run:

-

At time t=0, add the alkylating agent to the enolate solution.

-

At specific time points, withdraw an aliquot of the reaction mixture using a syringe.

-

Immediately quench the aliquot by adding it to a vial containing the quenching solution and a known amount of the internal standard.

-

-

Sample Analysis:

-

Extract the quenched samples with a suitable organic solvent (e.g., diethyl ether).

-

Analyze the organic extracts by GC or GC/MS.

-

-

Data Analysis:

-

Determine the concentration of the starting material and the product at each time point by comparing their peak areas to that of the internal standard.

-

Plot the concentration of the product as a function of time to determine the reaction rate and rate constant.

-

Caption: Workflow for a Quench-GC/MS kinetic study.

III. Data Presentation and Interpretation

The quantitative data obtained from kinematic studies should be presented in a clear and concise manner to facilitate interpretation.

A. Tabular Summary of Kinetic Data

| Reaction Condition | Base | Temperature (°C) | k_kinetic (s⁻¹) | k_thermodynamic (s⁻¹) | Selectivity (Kinetic:Thermodynamic) |

| 1 | LDA | -78 | 1.2 x 10⁻² | < 1 x 10⁻⁴ | >99:1 |

| 2 | NaH | 25 | 3.5 x 10⁻³ | 8.1 x 10⁻³ | 30:70 |

| 3 | LDA | 0 | 5.6 x 10⁻² | 1.2 x 10⁻³ | 98:2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

B. Mechanistic Interpretation

The kinetic data provides strong evidence for the proposed reaction mechanisms. For instance, the significantly larger rate constant for the formation of the kinetic enolate at low temperatures with a bulky base confirms that this pathway is kinetically favored due to lower steric hindrance.[17] Conversely, at higher temperatures with a less hindered base, the system can reach equilibrium, favoring the more stable thermodynamic enolate. Computational studies can further support these experimental findings by calculating the activation energies for the different pathways.[18][19]

IV. Application in Drug Development

The principles and protocols outlined here have direct relevance to the pharmaceutical industry. Understanding the kinetics of reactions involving complex, sterically hindered ketones is crucial for:

-

Lead Optimization: Fine-tuning reaction conditions to selectively synthesize the desired stereoisomer of a drug candidate.

-

Process Development: Designing scalable and robust synthetic routes with high yields and purities.

-

Impurity Profiling: Identifying and controlling the formation of undesired side products that may arise from competing reaction pathways.

By applying rigorous kinematic analysis, drug development professionals can accelerate the journey from discovery to a marketable therapeutic.[20]

References

-

Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. ACS Publications. [Link]

-

Theoretical and Kinetic Study of the Reactions of Ketones with HȮ 2 Radicals. Part I: Abstraction Reaction Channels. ResearchGate. [Link]

-

How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Reddit. [Link]

-

Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]

-

Pharmaceutical Applications Of Chemical Kinetics. Edubirdie. [Link]

-

Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry. [Link]

-

Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. JoVE. [Link]

-

Pharmaceutical and environmental applications | Chemical Kinetics Class Notes. Fiveable. [Link]

-

Rapid reaction kinetics (Stopped-Flow). University of York. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2–Water. PMC. [Link]

-

Theoretical and kinetic study of the reactions of ketones with HO2 radicals. Part I: abstraction reaction channels. PubMed. [Link]

-

The Pressure Dependence of Sterically Hindered Organic Reactions of Ketones. Taylor & Francis Online. [Link]

-

Rate coefficients for the reactions of OH radicals with the keto/enol tautomers of 2,4-pentanedione and 3-methyl-2,4-pentanedione, allyl alcohol and methyl vinyl ketone using the enols and methyl nitrite as photolytic sources of OH. ResearchGate. [Link]

-

In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing. [Link]

-

Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI 2 –Water. ResearchGate. [Link]

-

Rapid Scan, Stopped‐Flow Kinetics. ResearchGate. [Link]

-

What is the effect of steric hindrance on the boiling points of aldehydes and ketones. Dalton State College. [Link]

-

Chemical Kinetics of Pharmaceuticals. AccessPharmacy. [Link]

-

Analytical Methods for Ketones. Scribd. [Link]

-

The enol content of simple carbonyl compounds: an approach based upon pKa estimation. Canadian Journal of Chemistry. [Link]

-

Pharmaceutical Applications Of Chemical Kinetics. Free Essay Example for Students. [Link]

-

Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. RSC Blogs. [Link]

-

Aldehydes and Ketones: Gas Chromatography. ResearchGate. [Link]

-

Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

-

Keto–Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. Journal of Chemical Education. [Link]

-

Computational Reaction Mechanism Study of the Elimination of 2-pentanone. ResearchGate. [Link]

-

Synthesis of interstellar propen-2-ol (CH3C(OH)CH2) – the simplest enol tautomer of a ketone. Royal Society of Chemistry. [Link]

-

What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Bio-Logic. [Link]

-

Ketone NMR 2 sets of signals Problem Nuclear magnetic resonance organic chemistry help tutorial. YouTube. [Link]

-

ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC. [Link]

-

Application of Emerging Computational Chemistry Tools to the Study of the Kinetics and Dynamics of Chemical Systems of. KAUST Repository. [Link]

-

Using Chemical Reaction Kinetics to Predict Optimal Antibiotic Treatment Strategies. PMC. [Link]

-

Ketone α-alkylation at the more-hindered site. ResearchGate. [Link]

-

Stopped-flow. Wikipedia. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Rate Coefficients and Product Yields from Reaction of OH with 1-Penten-3-ol, (Z)-2-Penten-1-ol, and Allyl Alcohol (2-Propen-1-ol). ResearchGate. [Link]

Sources

- 1. Pharmaceutical Applications Of Chemical Kinetics - Free Essay Example - Edubirdie [hub.edubirdie.com]

- 2. fiveable.me [fiveable.me]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. reddit.com [reddit.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. blogs.rsc.org [blogs.rsc.org]

- 8. agilent.com [agilent.com]

- 9. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 10. biologic.net [biologic.net]

- 11. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]

- 14. ursinus.edu [ursinus.edu]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2–Water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. aithor.com [aithor.com]

Technical Support Center: Synthesis of 3-Isopropyl-2-pentanone

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Isopropyl-2-pentanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

The alkylation of a ketone enolate is a fundamental transformation, but its practical application can be complex, often leading to low yields due to competing side reactions.[1] The synthesis of 3-Isopropyl-2-pentanone via the alkylation of 2-pentanone is a prime example where careful control of reaction conditions is paramount.

Q1: My overall yield of 3-Isopropyl-2-pentanone is significantly lower than expected. What are the likely causes?

A1: A low yield is the most common issue and typically results from a combination of several competing side reactions. The primary synthetic route involves the formation of a 2-pentanone enolate, followed by nucleophilic attack on an isopropyl halide.[2][3] However, several factors can divert the reaction from the desired path.

The main culprits for low yield are:

-

Aldol Condensation: The enolate of 2-pentanone can react with a molecule of unreacted 2-pentanone instead of the isopropyl halide.[1] This is especially problematic if the deprotonation is slow or incomplete.

-

Polyalkylation: The desired product, 3-Isopropyl-2-pentanone, still possesses an acidic α-hydrogen, which can be deprotonated and undergo a second alkylation.

-

E2 Elimination of Isopropyl Halide: Isopropyl halides are secondary halides and are susceptible to elimination to form propene, especially in the presence of a strong, sterically hindered base.[3][4]

-

O-Alkylation: Enolates are ambident nucleophiles, meaning they can react on the carbon (C-alkylation, desired) or the oxygen (O-alkylation, undesired), leading to the formation of an enol ether.[1]

-

Incorrect Regiochemistry: 2-Pentanone is an unsymmetrical ketone. Deprotonation can occur at the less substituted carbon (C1, kinetic product) or the more substituted carbon (C3, thermodynamic product). Alkylation at C1 leads to the wrong isomer.[3]

To diagnose the specific issue, analyze your crude product by GC-MS and ¹H NMR to identify the major byproducts. The following questions address how to mitigate each of these specific side reactions.

Q2: I see a significant byproduct with a mass corresponding to a C₁₀H₁₈O₂ in my mass spectrum, and my reaction mixture turned dark and viscous. What is happening?

A2: This is a classic sign of a self-condensation aldol reaction.[5][6] The enolate of 2-pentanone, instead of reacting with the isopropyl halide, is attacking the electrophilic carbonyl carbon of another 2-pentanone molecule. This forms a β-hydroxy ketone, which can then dehydrate under basic conditions to form a conjugated α,β-unsaturated ketone.[6][7]

Causality:

-

Incomplete Deprotonation: If the base is not strong enough or is added too slowly, there will be a significant concentration of both the enolate and the unreacted ketone in the solution at the same time, promoting the aldol reaction.[6]

-

Elevated Temperature: Aldol additions are often reversible, but the subsequent dehydration (condensation) is favored by heat.

Mitigation Protocol:

-

Choice of Base: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA). LDA is known to rapidly and quantitatively convert ketones to their enolates at low temperatures.[3][8]

-

Reaction Temperature: Perform the deprotonation at -78 °C (a dry ice/acetone bath). This temperature freezes out the aldol addition equilibrium and favors rapid deprotonation.

-

Order of Addition: Add the 2-pentanone slowly to a solution of LDA at -78 °C. This ensures that the ketone is immediately deprotonated and its concentration as an electrophile is kept to a minimum. Only after the enolate formation is complete should you add the isopropyl halide.

Caption: Aldol condensation side reaction pathway.

Q3: My product is contaminated with a di-isopropyl ketone impurity. How can I prevent this polyalkylation?

A3: Polyalkylation occurs because the mono-alkylated product (3-Isopropyl-2-pentanone) still has an acidic α-proton at the same position (C3), which can be removed by any remaining base or enolate, leading to a second alkylation.

Causality:

-

Excess Base or Alkylating Agent: Using more than one equivalent of base or alkylating agent will drive the reaction towards di-alkylation.

-

Proton Exchange: The product enolate can be formed if it is more stable than the starting material enolate, or through proton exchange between the product and unreacted starting enolate.

Mitigation Protocol:

-

Strict Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of a strong base like LDA to ensure all the starting ketone is converted to the enolate. Then, use precisely 1.0 equivalent of the isopropyl halide.

-

Rapid and Irreversible Deprotonation: The use of LDA at -78 °C is again advantageous. Its rapid deprotonation minimizes the time for side reactions. Once the alkylating agent is added and the reaction is complete, quench it promptly with water or a saturated aqueous ammonium chloride solution to neutralize any remaining reactive species.

Q4: I am observing significant consumption of my base and alkylating agent, and my yield is poor, but I don't see major organic byproducts in my crude NMR. What could be the issue?

A4: This scenario strongly suggests that an E2 elimination reaction is occurring with your isopropyl halide.[4] Secondary halides like 2-bromopropane are prone to elimination, especially with strong, bulky bases like LDA or the ketone enolate itself, to form propene gas, which would escape the reaction vessel.[3]

Causality:

-

Nature of the Alkyl Halide: Secondary halides are significantly more susceptible to elimination than primary halides.

-

Base Strength and Steric Hindrance: A strong, sterically hindered base (like LDA) can act as a base for elimination rather than facilitating the nucleophilic substitution.

Mitigation Protocol:

-

Choice of Halide: Use isopropyl iodide instead of isopropyl bromide. Iodide is a better leaving group, which can favor the Sₙ2 reaction over E2.

-

Temperature Control: Keep the reaction temperature as low as possible during the addition of the isopropyl halide and allow it to warm slowly. While Sₙ2 and E2 rates both increase with temperature, E2 is often favored more significantly by higher temperatures.

-

Consider Alternative Reagents: If elimination remains a major issue, using a softer nucleophile or a different synthetic route might be necessary.

Caption: Competing Sₙ2 (desired) and E2 (side reaction) pathways.

Frequently Asked Questions (FAQs)

Q: What is the best base for achieving regioselective alkylation at the C3 position of 2-pentanone?

A: This is a critical question of regioselectivity. Deprotonation at the C1 methyl group gives the kinetic enolate (formed faster), while deprotonation at the C3 methylene group gives the more substituted, more stable thermodynamic enolate. To synthesize 3-Isopropyl-2-pentanone, you need to form the thermodynamic enolate.

-

For the Thermodynamic Enolate (alkylation at C3): Use a weaker, less hindered base like sodium hydride (NaH) or potassium hydride (KH) in a solvent like THF or DME, often with gentle heating. These conditions allow the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate before the alkylating agent is added. However, be aware that these conditions also increase the risk of aldol condensation.

-

For the Kinetic Enolate (alkylation at C1): Use a strong, bulky base like LDA in THF at -78 °C. This rapidly and irreversibly removes a proton from the less sterically hindered C1 position.[3] This would lead to the undesired isomer.

Table 1: Effect of Base on Enolate Formation and Side Reactions

| Base | Conditions | Enolate Formed | Primary Side Reactions |

| LDA | THF, -78 °C | Kinetic (C1) | E2 Elimination |

| NaH | THF, 25-60 °C | Thermodynamic (C3) | Aldol Condensation, Polyalkylation |

| NaOEt/EtOH | EtOH, reflux | Thermodynamic (C3) | Aldol Condensation (very high risk) |

Q: What is the role of the solvent in controlling C- vs. O-alkylation?

A: The solvent plays a crucial role. Polar aprotic solvents like THF, DME, or DMSO are generally preferred. They solvate the metal cation, leaving the enolate oxygen "harder" and the carbon "softer." This promotes the desired C-alkylation. In contrast, polar protic solvents (like ethanol) can solvate the oxygen atom of the enolate through hydrogen bonding, which can sometimes increase the amount of O-alkylation, although this effect is complex and depends on the counter-ion as well.

Q: How can I effectively purify 3-Isopropyl-2-pentanone from the reaction mixture?

A: After an aqueous workup to remove salts and the base, the primary method for purification is fractional distillation. 3-Isopropyl-2-pentanone has a different boiling point than the starting material (2-pentanone) and the high-boiling aldol products. If distillation does not provide sufficient purity, flash column chromatography on silica gel is an effective alternative.

Recommended Experimental Protocol (Thermodynamic Control)

This protocol is optimized to favor the formation of the thermodynamic enolate for alkylation at the C3 position while minimizing aldol condensation.

Caption: Workflow for the synthesis of 3-Isopropyl-2-pentanone.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Wash the NaH with dry hexanes to remove the mineral oil and decant the hexanes. Add dry THF.

-

Enolate Formation: Cool the NaH suspension to 0 °C (ice bath). Add 2-pentanone (1.0 eq) dropwise via the dropping funnel over 20 minutes.

-

Equilibration: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to allow for the formation and equilibration to the thermodynamic enolate. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add isopropyl iodide (1.05 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC analysis). Gentle heating (reflux) may be required to drive the reaction to completion.

-

Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by fractional distillation under atmospheric or reduced pressure.

References

-

ResearchGate. Synthesis of 3-pentanone on MnO2/γ-Al2O3 catalyst. Available from: [Link]

-

ResearchGate. Representative reaction pathway for the α-alkylation of ketones. Available from: [Link]

- Google Patents. WO2016091058A1 - Method for preparing 3-pentanone from 2-pentene.

-

Wikipedia. 3-Pentanone. Available from: [Link]

-

YouTube. Synthesis of 3-Pentanone. Available from: [Link]

-

PubChem. 3-Isopropyl-2-pentanone. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

-

Master Organic Chemistry. Aldol Addition and Condensation Reactions. Available from: [Link]

- Google Patents. US3059031A - Process for preparing pentanone-3.

-

Chemistry LibreTexts. 18.4: Alkylation of Aldehydes and Ketones. Available from: [Link]

-

ResearchGate. The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. Available from: [Link]

-

Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

-

Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available from: [Link]

-

Royal Society of Chemistry. The α-alkylation of ketones in flow. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Chemistry LibreTexts. 20.17: Synthesis. Available from: [Link]

-

Chemistry Stack Exchange. SN2 reaction with alkyl bromide and pentanenitrile?. Available from: [Link]

-

YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. Available from: [Link]

-

Wikipedia. Aldol reaction. Available from: [Link]

-

Quora. How to prepare isopropyl alcohol from a Grignard reagent. Available from: [Link]

-

XMB Forum. Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". Available from: [Link]

-

Pearson. How many stereoisomers are obtained from the reaction of 2-pentanone with ethylmagnesium bromide followed by the addition of dilute acid?. Available from: [Link]

-

Chemistry Steps. How to Alkylate a Ketone. Available from: [Link]

-

Chemistry Steps. Reductive Amination. Available from: [Link]

-

National Institutes of Health (NIH). Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones. Available from: [Link]

-

Lumen Learning. 20.6 Aldol reaction | Organic Chemistry II. Available from: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

-